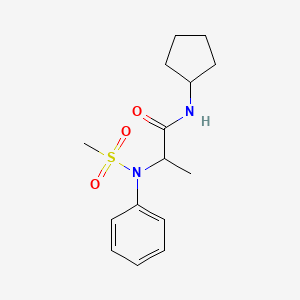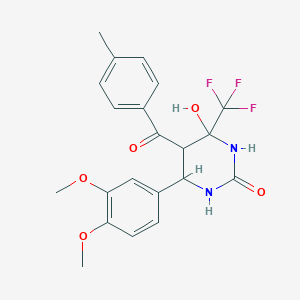
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can help to reduce seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. It also increases the levels of other inhibitory neurotransmitters, such as glycine and taurine. These effects can help to reduce neuronal excitability and increase inhibitory tone, leading to a decrease in seizures, anxiety, and other neurological symptoms.
実験室実験の利点と制限
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is its potential use in the treatment of Angelman syndrome. Preclinical studies have shown that this compound can improve motor function, cognitive function, and social behavior in a mouse model of Angelman syndrome. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human patients with Angelman syndrome.
Another area of interest is its potential use in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human patients with addiction.
Finally, there is also interest in developing more potent and selective inhibitors of GABA transaminase. This could lead to the development of more effective treatments for neurological and psychiatric disorders that involve GABA dysregulation.
科学的研究の応用
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in preclinical models of epilepsy, anxiety, depression, and addiction. This compound has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
特性
IUPAC Name |
N-cyclopentyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(15(18)16-13-8-6-7-9-13)17(21(2,19)20)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIDPBKLAAOERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amino}ethanol](/img/structure/B3967726.png)
![3,5-dimethyl-1'-[(4-methylphenoxy)acetyl]-1,4'-bipiperidine oxalate](/img/structure/B3967736.png)
![1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967750.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967784.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967788.png)
![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)

![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine trifluoroacetate](/img/structure/B3967821.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride](/img/structure/B3967837.png)